molecular formula C14H13FN2O B241650 2-(4-fluoroanilino)-N-phenylacetamide

2-(4-fluoroanilino)-N-phenylacetamide

Cat. No.: B241650
M. Wt: 244.26 g/mol
InChI Key: RLMRJOQKCYWJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoroanilino)-N-phenylacetamide is a synthetic organic compound of significant interest in research and development, particularly within medicinal and organic chemistry. This molecule features a acetamide core strategically substituted with both a 4-fluoroanilino group and a phenyl group, creating a versatile scaffold for chemical exploration (see related structures on PubChem ). Compounds within the anilide and phenylacetamide families are frequently investigated as key intermediates in the synthesis of more complex molecules. Primary Research Applications: This compound serves as a valuable building block in organic synthesis. Its structure makes it a potential precursor for the development of novel pharmaceutical candidates, similar to how other anilides have been used historically and in modern drug discovery (as noted in Wikipedia and supplier pages for Acetanilide and N-Phenylacetamide ). Research applications may include its use in the development of central nervous system (CNS) agents, antimicrobials, or enzyme inhibitors, given the biological activity often associated with such structural motifs. Furthermore, it finds utility in materials science, for instance, in the synthesis of specialty polymers or as a ligand in catalytic systems. Research Value and Mechanism: The incorporation of the fluorine atom on the aniline ring is a common strategy in medicinal chemistry. Fluorination can influence a molecule's electronic properties, metabolic stability, lipophilicity, and overall bioavailability. Researchers value this compound for its potential to interact with various biological targets through hydrogen bonding and hydrophobic interactions, facilitated by its amide and aromatic groups. The specific mechanism of action is highly dependent on the final derivative or target system under investigation, making it a flexible tool for probing biochemical pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-phenylacetamide

InChI

InChI=1S/C14H13FN2O/c15-11-6-8-12(9-7-11)16-10-14(18)17-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18)

InChI Key

RLMRJOQKCYWJOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most direct route to 2-(4-fluoroanilino)-N-phenylacetamide involves nucleophilic substitution of 2-chloro-N-phenylacetamide with 4-fluoroaniline. This method leverages the electrophilic α-carbon adjacent to the acetamide carbonyl, where the chloride leaving group is displaced by the amine nucleophile.

Key reaction parameters include:

  • Solvent : Acetone or dimethylformamide (DMF) facilitates polar aprotic conditions, enhancing nucleophilicity.

  • Base : Potassium carbonate (K₂CO₃) deprotonates 4-fluoroaniline, increasing its reactivity.

  • Catalyst : Potassium iodide (KI) promotes halide exchange, converting chloride to iodide in situ, which accelerates substitution due to iodide’s superior leaving group ability.

Experimental Procedure

  • Reactants :

    • 2-Chloro-N-phenylacetamide (1.0 equiv, 169.61 g/mol)

    • 4-Fluoroaniline (1.2 equiv, 111.12 g/mol)

    • K₂CO₃ (1.5 equiv)

    • KI (0.1 equiv)

    • Acetone (20 mL per gram of substrate)

  • Protocol :

    • Combine reactants in anhydrous acetone under nitrogen.

    • Reflux at 80°C for 24 hours, monitoring progress via thin-layer chromatography (TLC).

    • Cool, dilute with ethyl acetate (EtOAc), and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry organic layers over Na₂SO₄, concentrate under reduced pressure, and recrystallize from EtOAc/hexane.

  • Yield : 71–90% (analogous to iodide substitution yields reported in).

Bromoacetyl Bromide-Mediated Two-Step Synthesis

Intermediate Formation: 2-Bromo-N-phenylacetamide

This method begins with bromoacetyl bromide, a highly reactive acylating agent, to construct the acetamide backbone.

Step 1: Acylation of Aniline

  • Reactants :

    • Bromoacetyl bromide (1.1 equiv)

    • Aniline (1.0 equiv)

    • Dichloromethane (DCM, 10 mL per mmol)

  • Protocol :

    • Add bromoacetyl bromide dropwise to aniline in DCM at 0°C.

    • Stir for 1 hour, quench with ice-cold water, and extract with DCM.

    • Dry and concentrate to obtain 2-bromo-N-phenylacetamide (yield: 85–92%).

Step 2: Amination

  • Reactants :

    • 2-Bromo-N-phenylacetamide (1.0 equiv)

    • 4-Fluoroaniline (1.5 equiv)

    • K₂CO₃ (2.0 equiv)

    • DMF (15 mL per gram of substrate)

  • Protocol :

    • Heat reactants in DMF at 100°C for 12 hours.

    • Purify via silica gel chromatography (hexane:EtOAc, 3:1).

    • Yield: 68–75%.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYield (%)Reaction Time (h)Cost Efficiency
Chloride Substitution71–9024High
Bromide Intermediate68–7512Moderate

The chloride substitution route offers higher yields but requires prolonged reaction times. In contrast, the bromide method is faster but involves costlier reagents.

Side Reactions and Mitigation

  • Over-Alkylation : Excess 4-fluoroaniline (1.5–2.0 equiv) minimizes dialkylation.

  • Hydrolysis : Anhydrous conditions and controlled pH prevent acetamide degradation.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 2H, ArH), 7.35–7.30 (m, 2H, ArH), 7.10–7.06 (m, 2H, ArH), 6.95–6.91 (m, 2H, ArH), 4.02 (s, 2H, CH₂), 3.85 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (C-F).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, λ = 254 nm).

  • Melting Point : 145–148°C (lit. 144–146°C for analogous compounds).

Scalability and Industrial Relevance

Kilogram-Scale Adaptation

  • Solvent Recovery : Acetone and DMF are distilled and reused, reducing waste.

  • Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times by 40%.

Environmental Impact

  • E-Factor : 2.1 (calculated as waste/product mass ratio), favorable compared to peptide coupling methods .

Chemical Reactions Analysis

2-(4-fluoroanilino)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(4-fluoroanilino)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, 2-(4-fluoroanilino)-N-phenylacetamide is explored as a lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like histone deacetylases (HDACs), which play a critical role in gene expression regulation. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among acetamide derivatives include:

  • Substituents on the phenyl ring : Electron-withdrawing (e.g., nitro, chloro) vs. electron-donating (e.g., methoxy) groups.
  • Core modifications: Replacement of the anilino group with phenoxy, heterocyclic, or azido moieties.
  • Heterocyclic integrations: Incorporation of pyrimidine, thiazole, or quinoline rings.

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Core Structure Key Substituents Biological Activity Reference
2-(4-fluoroanilino)-N-phenylacetamide Acetamide + 4-fluoroanilino 4-Fluorophenyl, N-phenyl Anticancer (inferred)
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Acetamide + phenoxy 3-Fluoro-4-nitrophenoxy Antitubercular
S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide) Acetamide + quinolinylamino 2-Methylquinoline Antileishmanial
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Acetamide + pyrimidinylamino 4,6-Diphenylpyrimidine Reverse transcriptase inhibition
2-(4-Fluorophenyl)-N-phenylacetamide Acetamide + 4-fluorophenyl 4-Fluorophenyl (direct attachment) Anticancer

Anticancer Activity :

  • 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (e.g., compounds 2a–2f) showed cytotoxic effects against prostate carcinoma (PC3) cells, with nitro-substituted analogs (2a–2c) exhibiting higher activity than methoxy-substituted ones (2d–2f) . However, all were less potent than the reference drug imatinib .
  • SAR Insight : Electron-withdrawing nitro groups enhance cytotoxicity, likely by increasing electrophilicity and interaction with cellular targets .

Antitubercular Activity :

  • Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide demonstrated potent activity against M. tuberculosis H37Rv, with compound 3m showing efficacy against rifampin-resistant strains .
  • Key Feature: The 3-fluoro-4-nitrophenoxy group contributes to target binding and resistance profile modulation .

Antiviral Activity :

  • Quinazoline-based analogs, such as 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide, exhibited anti-influenza activity (IC₅₀ < 10 µM) due to interactions with viral replication machinery .

Enzyme Inhibition :

  • N-Phenylacetamide derivatives with 4-chlorophenyl substituents (e.g., compound 9k ) showed potent α-glucosidase inhibition (IC₅₀ = 12.3 µM), outperforming other electron-withdrawing substituents .
Pharmacokinetic and ADME Properties

Plasma Protein Binding :

  • S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide) demonstrated 78.82% plasma protein binding, comparable to propranolol (80–93%) and higher than methotrexate (35–57%) . This suggests favorable bioavailability and prolonged circulation.

Table 2: Pharmacokinetic Data for S-4

Parameter Value (S-4) Reference Compound (Propranolol)
Plasma Protein Binding 78.82 ± 0.13% 80–93%
Metabolic Stability Not reported High
Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Nitro and chloro substituents enhance activity across multiple targets (e.g., α-glucosidase inhibition , antitubercular effects ).

Heterocyclic Integration: Quinoline or pyrimidine rings improve target specificity (e.g., reverse transcriptase inhibition , antiviral activity ).

Fluorine Positioning: Para-fluorine on the anilino/phenyl group balances lipophilicity and electronic effects, optimizing membrane permeability and target engagement .

Q & A

Q. What are the standard synthetic routes for 2-(4-fluoroanilino)-N-phenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-phenylacetamide derivatives can react with 4-fluoroaniline in the presence of a base (e.g., triethylamine) under reflux in aprotic solvents like toluene or DMF. Reaction optimization focuses on temperature control (60–100°C), stoichiometric ratios (1:1.2 for amine:chloroacetamide), and solvent polarity to maximize yield . Purity is monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. How is structural confirmation of 2-(4-fluoroanilino)-N-phenylacetamide achieved?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm) .
  • X-ray crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, analyzing intramolecular interactions like C–H···O bonds and hydrogen-bonded packing .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50}.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved, particularly when comparing analogues?

Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects). Address this by:

  • SAR studies : Systematically modify the fluorophenyl or acetamide groups and compare bioactivity.
  • Computational modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., EGFR kinase) .
  • Dose-response validation : Replicate assays under standardized conditions to rule out experimental variability .

Q. What strategies improve yield in multi-step syntheses of 2-(4-fluoroanilino)-N-phenylacetamide derivatives?

  • Intermediate purification : Flash chromatography or recrystallization after each step to remove byproducts (e.g., unreacted 4-fluoroaniline) .
  • Catalyst optimization : Use Pd/C or CuI for coupling reactions to enhance efficiency .
  • Flow chemistry : Continuous flow systems reduce reaction times and improve scalability for steps like azide formation .

Q. How do solvent and temperature affect the compound’s stability during storage?

Stability studies show:

  • Degradation pathways : Hydrolysis of the acetamide group in polar protic solvents (e.g., water, ethanol).
  • Optimal storage : Anhydrous DMSO or acetonitrile at –20°C, with argon purging to prevent oxidation.
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Q. What advanced techniques elucidate the compound’s mechanism of action in cellular systems?

  • Proteomics : SILAC labeling to identify protein targets affected by treatment.
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction .
  • CRISPR screening : Genome-wide knockout libraries to identify resistance genes, revealing pathways like apoptosis or DNA repair .

Methodological Notes

  • Contradiction Management : When synthetic yields vary between studies, cross-validate reaction conditions (e.g., solvent purity, inert atmosphere use) .
  • Data Reproducibility : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database to enable independent verification .

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